Prochloraz

Overview

Description

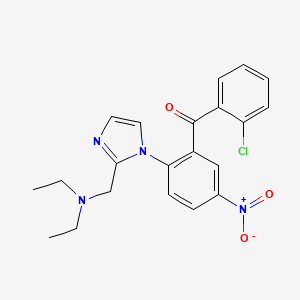

Prochloraz is a broad-spectrum imidazole fungicide that is active against a range of diseases . It is widely used in Europe, Australia, Asia, and South America within gardening and agriculture .

Synthesis Analysis

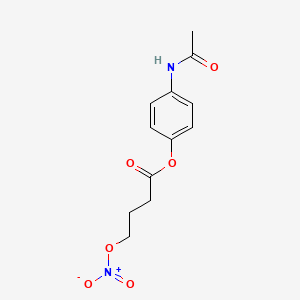

Prochloraz is analyzed together with its metabolites or transformation products for food safety monitoring purposes in the European Union . The synthesis and structural characterization of a ubiquitous transformation product (BTS 40348) of fungicide prochloraz is presented .

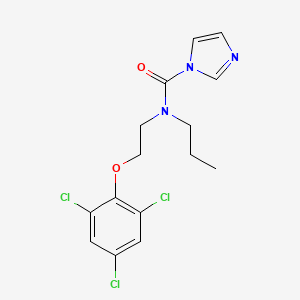

Molecular Structure Analysis

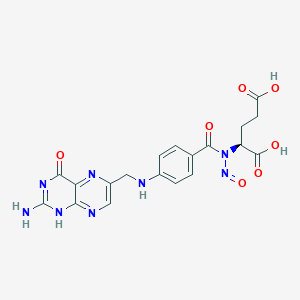

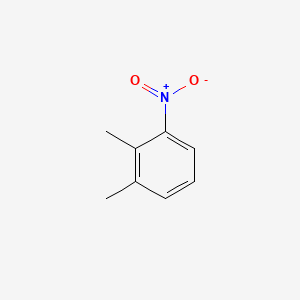

The molecular structure of Prochloraz is closely related to the chemistry and biological activity of the substance .

Chemical Reactions Analysis

Prochloraz elicits multiple mechanisms of action in vitro, as it antagonizes the androgen and the oestrogen receptor, agonizes the Ah receptor, and inhibits aromatase activity . It also shows chemical stability in the presence of chlorine dioxide .

Physical And Chemical Properties Analysis

Prochloraz is a white crystal with a melting point of 46.5–49.3°C . It has a relative density of 1.42 g/cm3 at 20ºC and a vapour pressure of 9x10^-5 Pa at 20ºC . It is soluble in water at 34.4 mg/l at 25°C and has a high solubility in organic solvents .

Scientific Research Applications

Endocrine Disruption and Reproductive Effects

Prochloraz is identified as a fungicide with multiple mechanisms of action. Research indicates it acts as an endocrine disruptor, influencing the hormonal balance and reproductive systems in vertebrates. Studies on rats have shown that perinatal exposure to Prochloraz can feminize male offspring, indicating that the fungicide may cause significant alterations in fetal steroidogenesis and hormone levels. Specifically, Prochloraz exposure was associated with reduced plasma and testicular testosterone levels, increased testicular progesterone, and altered androgen-regulated gene expressions. These changes suggest that Prochloraz can have long-lasting effects on reproductive health and development (Vinggaard et al., 2005, Vinggaard et al., 2006).

Antiandrogenic Effects

In vitro and in vivo studies on Prochloraz reveal its antiandrogenic effects. The fungicide has been shown to inhibit androgen receptor activity and disrupt the hormonal balance, leading to reduced growth of androgen-dependent tissues. Additionally, Prochloraz exposure increased luteinizing hormone levels, indicating a disruption in the hormonal feedback mechanism. These findings underline the fungicide's potential for causing reproductive toxicity and endocrine disturbances in exposed organisms (Vinggaard et al., 2002).

Impact on Steroidogenesis and Hormone Secretion

Prochloraz also affects adrenal steroidogenesis and hormone secretion. It displays a dose-dependent inhibition of cortisol secretion and a biphasic effect on aldosterone secretion. These disruptions in hormone secretion pathways further confirm Prochloraz's role as an endocrine disruptor with significant implications for endocrine homeostasis and human health (Ohlsson et al., 2009).

Effects on Aquatic Organisms

Prochloraz's impact extends to aquatic organisms as well. Exposure to the fungicide led to disruptions in the hypothalamic-pituitary-gonadal axis in female fathead minnows, altering gene expression and steroid production. This indicates that Prochloraz can have immediate and significant effects on aquatic life, potentially affecting entire ecosystems (Skolness et al., 2011).

Persistent Effects on Sexual Development in Zebrafish

Research on zebrafish revealed that exposure to Prochloraz during the period of sexual differentiation leads to irreversible effects on sexual development, with a skewed sex ratio towards males and the presence of intersex individuals. These findings highlight the persistent and irreversible nature of Prochloraz's endocrine-disrupting effects on aquatic vertebrates, posing a long-term threat to species diversity and population stability (Baumann et al., 2015).

Mechanism of Action

Target of Action

Prochloraz, an imidazole fungicide, primarily targets the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the production of ergosterol . Ergosterol is an essential component of the fungal cell membrane . Additionally, prochloraz has been found to antagonize the androgen and the estrogen receptor, agonize the Ah receptor, and inhibit aromatase activity .

Mode of Action

Prochloraz inhibits the enzyme lanosterol 14α-demethylase, thereby preventing the conversion of lanosterol to ergosterol . This disruption in the production of ergosterol leads to a deficiency in the fungal cell membrane, thereby inhibiting fungal

Safety and Hazards

Future Directions

The approval of the active substance prochloraz expired on 31 December 2021 as no application for its renewal was submitted . All existing authorisations for plant protection products containing this active substance have been revoked . Therefore, all existing MRLs will be lowered to the limit of quantification (LOQ) .

properties

IUPAC Name |

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLSRXXIMLFWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024270 | |

| Record name | Prochloraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prochloraz | |

CAS RN |

67747-09-5 | |

| Record name | Prochloraz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67747-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prochloraz [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochloraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | omega-COOH-tetranor-LTE3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

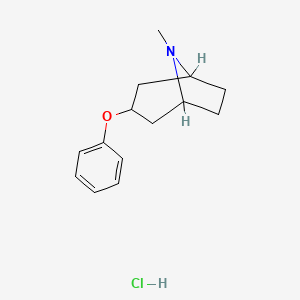

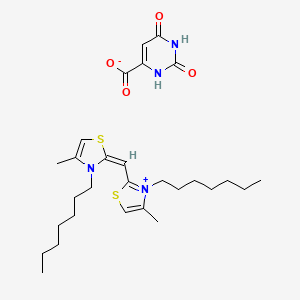

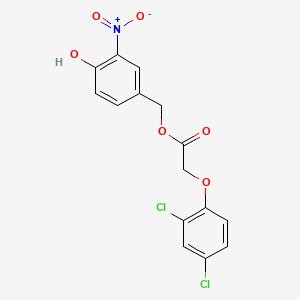

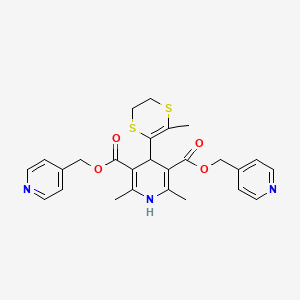

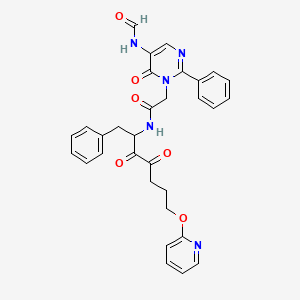

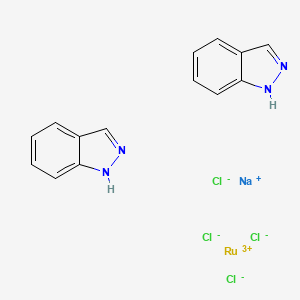

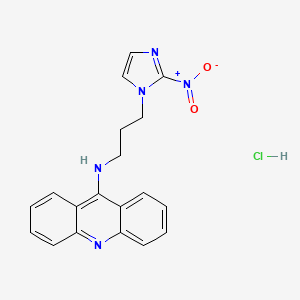

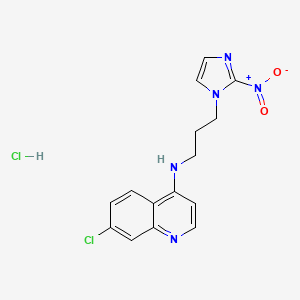

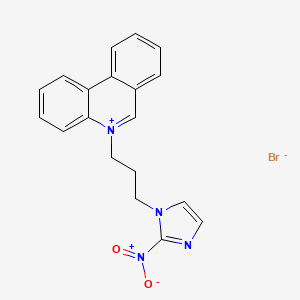

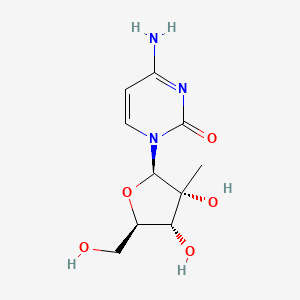

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of prochloraz?

A1: Prochloraz acts by inhibiting the cytochrome P450-dependent sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. [] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q2: How does prochloraz interact with the CYP51 enzyme?

A2: Prochloraz binds to the heme iron atom in the active site of the CYP51 enzyme through its imidazole nitrogen. [, ] This binding prevents the enzyme from performing its normal function, the demethylation of lanosterol, a precursor to ergosterol. [, ]

Q3: What are the downstream effects of prochloraz-induced CYP51 inhibition?

A3: The inhibition of CYP51 by prochloraz leads to the depletion of ergosterol and accumulation of 14α-methyl sterols in fungal cell membranes. [] This disruption in membrane composition compromises membrane fluidity, permeability, and function, ultimately affecting fungal growth and development. []

Q4: What are the known resistance mechanisms to prochloraz in fungi?

A4: Research has identified several mechanisms of prochloraz resistance in fungi, including:

- Target site mutations: Mutations in the CYP51 gene (specifically CYP51A, CYP51B, and CYP51C) can reduce the binding affinity of prochloraz to the target enzyme, rendering the fungicide less effective. [, , , , ] Common mutations include point mutations in the coding region and insertions in the promoter region of CYP51. [, , ]

- Overexpression of target enzyme: Some resistant isolates exhibit increased expression of the CYP51 gene, particularly CYP51A and CYP51B, leading to an elevated level of the target enzyme that can overcome the inhibitory effect of prochloraz. [, , , ]

- Efflux pumps: Certain fungi possess efflux pumps, such as those belonging to the major facilitator superfamily (MFS), that can actively transport prochloraz out of the cell, reducing its intracellular concentration and mitigating its fungicidal effect. [, ]

- Cell wall alterations: Exposure to prochloraz can trigger morphological changes in the fungal cell wall, including increased thickness, that might act as a physical barrier to fungicide penetration. [, ]

Q5: Is there cross-resistance between prochloraz and other fungicides?

A5: Yes, cross-resistance has been observed between prochloraz and other demethylation inhibitors (DMIs), particularly those targeting the CYP51 enzyme. [, , ] The extent of cross-resistance can vary depending on the specific DMI and the fungal species involved. [, , ] For example, prochloraz-resistant isolates of Mycogone rosea exhibited cross-resistance to imazalil, but not to other DMIs like diniconazole or fenbuconazole. [] Similarly, in Fusarium fujikuroi, cross-resistance was observed with imazalil but not with tebuconazole or hexaconazole. []

Q6: Given the emergence of resistance, are there any promising alternatives to prochloraz?

A6: Researchers are actively exploring alternatives to prochloraz, including:

- New DMIs: Development of new DMIs with modified structures and potentially novel modes of action is crucial to combatting resistance. [, ] These new molecules may target different binding sites on the CYP51 enzyme or utilize alternative mechanisms to disrupt ergosterol biosynthesis. []

- Combination therapies: Combining prochloraz with fungicides possessing different modes of action, such as those inhibiting melanin biosynthesis or cell wall synthesis, can enhance efficacy and delay resistance development. [, ]

- Non-chemical approaches: Integrated pest management strategies, such as the use of resistant cultivars, crop rotation, and biological control agents, can minimize reliance on chemical fungicides and contribute to sustainable disease management. [, ]

Q7: What are the key research priorities for addressing prochloraz resistance?

A7: Future research efforts should focus on:

- Understanding the molecular mechanisms of resistance: Detailed investigations into the genetic and biochemical basis of resistance are essential for developing targeted strategies to overcome or circumvent these mechanisms. [, ]

- Monitoring resistance development: Continuous surveillance of prochloraz sensitivity in fungal populations is crucial for early detection of resistance and timely implementation of management strategies. [, ]

- Developing rapid and reliable diagnostic tools: Efficient methods for identifying resistant isolates are needed to guide fungicide selection and optimize disease management practices. [, ]

- Evaluating the efficacy and safety of alternative control methods: Rigorous evaluation of new fungicides, combination therapies, and non-chemical approaches is critical for ensuring their effectiveness, safety, and environmental sustainability. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.